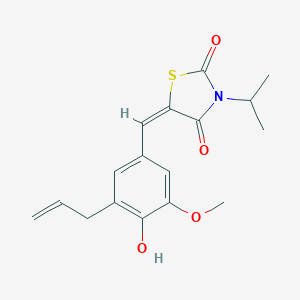
4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone is a chemical compound that has been the focus of scientific research in recent years. This compound has been studied for its potential use in various applications, including as a therapeutic agent for the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone have been studied extensively. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to have antioxidant properties, which can protect against oxidative stress and cellular damage. In addition, studies have shown that this compound can induce cell death in cancer cells, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone in lab experiments include its high purity and stability, as well as its well-defined chemical structure. This makes it easier to study the compound's properties and potential applications. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone. One direction is to further investigate its potential use as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, research could be conducted to improve the synthesis method of this compound, in order to increase yield and purity. Finally, studies could be conducted to evaluate the safety and toxicity of this compound, in order to determine its potential for clinical use.
Synthesemethoden
The synthesis of 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone involves the reaction of chloroacetyl chloride with benzyl mercaptan in the presence of triethylamine. The resulting intermediate is then reacted with 2-phenylhydrazine to give the final product. This synthesis method has been optimized to produce high yields of pure 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone has been focused on its potential use as a therapeutic agent for the treatment of various diseases. Recent studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C17H13ClN2OS |
|---|---|
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
4-benzylsulfanyl-6-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H13ClN2OS/c18-16-11-15(22-12-13-7-3-1-4-8-13)17(21)20(19-16)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI-Schlüssel |
KJAUSFHPNUZGJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CC(=NN(C2=O)C3=CC=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CC(=NN(C2=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-Chloro-6-ethoxy-4-[(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B286236.png)
![(2-bromo-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B286237.png)
![4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B286240.png)
![1-phenyl-3-propyl-2-thioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B286241.png)
![2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286242.png)
![3-Isopropyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B286243.png)
![2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B286245.png)
![(5E)-3-(propan-2-yl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B286247.png)
![2-[4-(2-furylmethylene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286249.png)

![2-[4-(4-isopropylbenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B286252.png)

